molecular formula C24H22N2O2 B2554744 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide CAS No. 954608-63-0

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

Cat. No.: B2554744
CAS No.: 954608-63-0
M. Wt: 370.452
InChI Key: YQDKZJULOOFGSU-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C24H22N2O2 and its molecular weight is 370.452. The purity is usually 95%.
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Scientific Research Applications

Sigma-2 Receptor Probing

A study by Xu et al. (2005) focused on the synthesis of benzamide analogues, including compounds structurally similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide. These compounds were used as probes for sigma-2 receptors, indicating their potential for exploring receptor dynamics and functions in vitro (Xu et al., 2005).

Intramolecular Amination in Medicinal Chemistry

Yamamoto et al. (2016) described a copper-catalyzed intramolecular amination process at the benzylic C-H of 2-methylbenzamides, leading to the formation of isoindolinones. This method is significant in medicinal chemistry, suggesting a potential application for this compound in the synthesis of complex organic compounds (Yamamoto et al., 2016).

Fragmentation and Rearrangement Studies

Gaber et al. (2008) researched the thermal fragmentation of N-arylbenzamide oximes, which is related to the structural family of the compound . Their study provides insights into the behavior of such compounds under specific conditions, which is crucial for understanding their stability and reactivity (Gaber et al., 2008).

Electrospray Mass Spectrometry

Harvey (2000) examined derivatives of N-linked glycans, including those related to the benzamide family. The research explored their electrospray and collision-induced dissociation fragmentation, which is relevant for understanding the mass spectrometric behavior of similar compounds (Harvey, 2000).

Palladium-Catalyzed Reactions

Hikawa et al. (2012) developed a method for synthesizing 4-phenylquinazolinones through palladium-catalyzed reactions of o-aminobenzamides with benzyl alcohols. This indicates the potential of this compound in catalysis and organic synthesis (Hikawa et al., 2012).

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-17-7-5-6-10-21(17)24(28)25-20-12-13-22-19(15-20)11-14-23(27)26(22)16-18-8-3-2-4-9-18/h2-10,12-13,15H,11,14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDKZJULOOFGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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